molecular formula C16H10FN3O2S2 B15097207 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B15097207
M. Wt: 359.4 g/mol
InChI Key: ZXUOBIRVZOBWSK-LCYFTJDESA-N
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Description

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated benzamide group, a thiazolidinone ring, and a pyridine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorinated benzamide group. One common synthetic route involves the condensation of 4-fluorobenzoyl chloride with a thiazolidinone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Condensation: The thiazolidinone ring can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds.

Scientific Research Applications

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their activity, resulting in the suppression of cancer cell growth or the reduction of inflammation.

Comparison with Similar Compounds

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can be compared with other similar compounds, such as:

    4-fluoro-N-(4-methoxybenzyl)benzamide: This compound has a similar benzamide structure but lacks the thiazolidinone and pyridine moieties, resulting in different chemical and biological properties.

    4-fluoro-N-(pyridin-2-ylmethylene)benzohydrazide: This compound shares the pyridine and benzamide groups but has a different linkage, leading to variations in reactivity and biological activity.

    Thiazolidinone derivatives: These compounds have the thiazolidinone ring but may lack the fluorinated benzamide group, affecting their overall properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities.

Properties

Molecular Formula

C16H10FN3O2S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-fluoro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C16H10FN3O2S2/c17-12-3-1-11(2-4-12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9-

InChI Key

ZXUOBIRVZOBWSK-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)F

Origin of Product

United States

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